Octahydro-1H-2,4-methanoinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-2,4-methanoinden-1-one: is a chemical compound with the molecular formula C10H14O . It is a tricyclic ketone with a unique structure that includes multiple ring systems. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Octahydro-1H-2,4-methanoinden-1-one typically involves the hydrogenation of indanone derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods: : Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: : Octahydro-1H-2,4-methanoinden-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).
Substitution: NaH, organolithium reagents, in aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Major Products: : The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Octahydro-1H-2,4-methanoinden-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: : In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a scaffold for the development of new drugs targeting specific enzymes or receptors .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of Octahydro-1H-2,4-methanoinden-1-one involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-one, octahydro-: This compound has a similar tricyclic structure but differs in the position and nature of the functional groups.
4,7-Methano-1H-indene, octahydro-: Another related compound with a similar ring system but different chemical properties.
Uniqueness: : Octahydro-1H-2,4-methanoinden-1-one is unique due to its specific ring structure and the presence of a ketone group. This combination of features gives it distinct chemical reactivity and stability, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
50529-80-1 |
---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
tricyclo[5.2.1.03,8]decan-2-one |
InChI |
InChI=1S/C10H14O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-9H,1-5H2 |
InChI-Schlüssel |
NJPKBUSBVQGSJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3CC2C(C1)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.